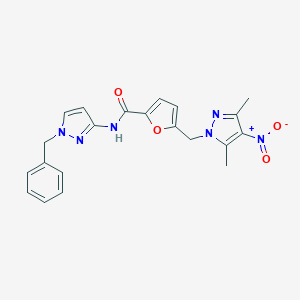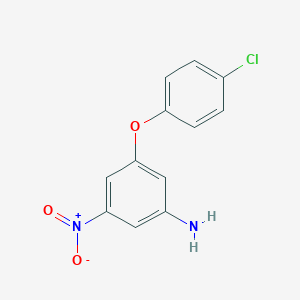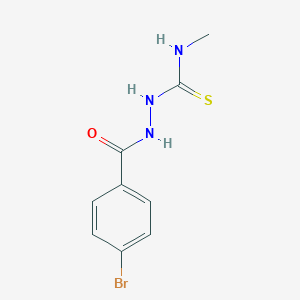![molecular formula C11H11N5O4 B279875 (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, also known as TEA, is a chemical compound used in scientific research. It is a tetrazole-containing amino acid derivative that has been shown to have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid involves the inhibition of enzymes that are involved in the production of reactive oxygen species. This leads to a reduction in oxidative stress, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This makes it a useful tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments.
Direcciones Futuras
There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid. One area of research is the development of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid derivatives with improved pharmacological properties. Another area of research is the study of the effects of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid on the gut microbiome, which has been shown to play a role in the development of various diseases. In addition, the potential use of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which is known to contribute to the development of various diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-tetrazol-1-yl)aniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained after purification using column chromatography. This method has been reported in several scientific papers and has been shown to be effective in producing high yields of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid.
Aplicaciones Científicas De Investigación
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Propiedades
Fórmula molecular |
C11H11N5O4 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-1-3-9(4-2-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
Clave InChI |
BNVLZIQCHJVDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
SMILES canónico |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
Solubilidad |
41.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)

